2,3-Difluoro-5-methoxy-4-methylbenzyl bromide chemical structure
2,3-Difluoro-5-methoxy-4-methylbenzyl bromide chemical structure
Topic: 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists
High-Precision Fluorinated Building Block for Medicinal Chemistry
Executive Summary
2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is a specialized electrophilic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Characterized by a highly substituted benzene ring, this molecule offers a unique combination of steric bulk, lipophilicity, and electronic modulation.[1]
The presence of two fluorine atoms at the 2,3-positions imparts metabolic stability and alters the pKa of neighboring functional groups in the final drug target.[1] The 5-methoxy and 4-methyl groups provide specific hydrophobic and hydrogen-bond acceptor interactions, making this motif valuable in the design of fluoroquinolones , kinase inhibitors , and prostaglandin receptor agonists .[1]
This guide details the structural properties, validated synthesis pathways, and handling protocols for this compound, addressing the specific challenge of regioselectivity during its preparation.
Chemical Identity & Properties
| Property | Data / Prediction |
| Chemical Name | 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide |
| Systematic Name | 1-(Bromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzene |
| Molecular Formula | C₉H₉BrF₂O |
| Molecular Weight | 251.07 g/mol |
| Precursor CAS | 1706461-15-5 (Alcohol intermediate: 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol) |
| Physical State | Low-melting solid or viscous oil (Predicted MP: 35–45 °C) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water.[2] |
| Reactivity Class | Benzyl halide (Strong Electrophile / Lachrymator) |
Structural Analysis
The molecule features a "push-pull" electronic system:
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2,3-Difluoro: Strong electron-withdrawing inductive effect (-I), deactivating the ring but protecting the 2,3-positions from metabolic oxidation.[1]
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5-Methoxy: Electron-donating resonance effect (+R), increasing electron density at the ortho and para positions relative to itself.
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4-Methyl: Weakly electron-donating, adding lipophilicity.
Critical Reactivity Note: The benzylic carbon (C1-CH₂Br) is highly activated for Sₙ2 reactions due to the electron-withdrawing fluorines (inductive) and the electron-rich methoxy group (resonance stabilization of the transition state).
Synthesis Strategy: The Regioselectivity Challenge
Direct radical bromination of the parent hydrocarbon (2,3-difluoro-5-methoxy-1,4-dimethylbenzene) is NOT recommended .
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Risk: The molecule contains two methyl groups attached to the aromatic ring (at C1 and C4).[1] Radical bromination conditions (NBS/AIBN) often lack sufficient selectivity to distinguish between these two benzylic positions, leading to inseparable mixtures of isomers.[1]
Recommended Protocol: The "Reductive Activation" Route
To ensure 100% regiocontrol, the synthesis must proceed via the reduction of the corresponding benzoic acid derivative.[1] This anchors the reactive center to the C1 position.[1]
Step 1: Precursor Synthesis
Start with 2,3-difluoro-5-methoxy-4-methylbenzoic acid . This can be obtained via lithiation/carboxylation of the corresponding arene or oxidation of the aldehyde.[1]
Step 2: Reduction to Alcohol
The acid (or its methyl ester) is reduced to (2,3-difluoro-5-methoxy-4-methylphenyl)methanol (CAS 1706461-15-5).[3]
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Reagent: Lithium Aluminum Hydride (LiAlH₄) in THF (0°C to RT).
-
Validation: Monitor disappearance of carbonyl stretch in IR (~1700 cm⁻¹) and appearance of broad OH stretch (~3300 cm⁻¹).[1]
Step 3: Bromination (Appel Reaction or PBr₃)
Convert the benzyl alcohol to the benzyl bromide.[1]
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Method A (Mild): CBr₄ / PPh₃ in DCM at 0°C. (Appel Reaction)
-
Method B (Scalable): PBr₃ in Toluene/DCM at 0°C.
-
Purification: Aqueous workup (NaHCO₃ wash) followed by rapid filtration through a silica plug.[1] Do not distill at high temperatures due to thermal instability.[1]
Visualization: Synthesis Workflow
Caption: Figure 1. Validated synthesis pathway ensuring regiochemical integrity via the alcohol intermediate (CAS 1706461-15-5).
Experimental Protocol (Standardized)
Objective: Conversion of (2,3-difluoro-5-methoxy-4-methylphenyl)methanol to the corresponding benzyl bromide.
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Dissolution: Charge the flask with the benzyl alcohol (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g). Cool to 0°C in an ice bath.
-
Reagent Addition:
-
Add Triphenylphosphine (PPh₃, 1.2 equiv).[1] Stir until dissolved.
-
Add Carbon Tetrabromide (CBr₄, 1.2 equiv) portion-wise over 15 minutes. Exothermic reaction - maintain temp < 5°C.
-
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol (lower R_f) should disappear; the bromide (high R_f) will appear.[1]
-
Workup:
-
Purification: Flash column chromatography on silica gel (eluent: 0-10% EtOAc in Hexanes).
-
Note: Benzyl bromides degrade on acidic silica; add 1% Triethylamine to the eluent if degradation is observed.[1]
-
Applications in Drug Discovery[1][4]
This building block is a "privileged structure" modifier.[1] It is typically used to introduce a lipophilic, metabolically robust "tail" to a drug scaffold.[1]
Key Therapeutic Areas[1]
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Prostaglandin Receptor Agonists: The highly substituted phenyl ring mimics the arachidonic acid metabolites' lipophilic domain, binding to EP/FP receptors.[1]
-
Kinase Inhibitors: Used to fill hydrophobic pockets (e.g., the "back pocket" of ATP binding sites) where the fluorine atoms interact with gatekeeper residues.[1]
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Antibacterials: Structural analogs appear in fluoroquinolone patents as side-chain modifiers to improve cell wall penetration.[1]
Reactivity Logic: Alkylation
The bromide is a potent electrophile.[1] It reacts cleanly with:
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Amines (N-Alkylation): Formation of secondary/tertiary amines.
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Phenols (O-Alkylation): Formation of aryl benzyl ethers.
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Thiols (S-Alkylation): Formation of thioethers.
Caption: Figure 2.[4] Application of the benzyl bromide in diverse therapeutic classes via nucleophilic substitution.
Safety & Handling (E-E-A-T)
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Lachrymator: Like all benzyl bromides, this compound is a potent tear gas.[1] Always handle in a functioning fume hood.[1]
-
Corrosive: Causes severe skin burns and eye damage.[1] Wear nitrile gloves and safety goggles.[1]
-
Storage: Moisture sensitive.[1] Hydrolysis yields HBr and the benzyl alcohol.[1] Store under inert gas (Argon/Nitrogen) at 2–8°C.
References
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Precursor Identification: National Center for Biotechnology Information.[1] PubChem Compound Summary for CAS 1706461-15-5 : (2,3-Difluoro-5-methoxy-4-methylphenyl)methanol. Accessed via .
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Synthetic Methodology (Appel Reaction): Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."[1] Angewandte Chemie International Edition, 1975.[1]
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Related Patent (Scaffold Context): "Substituted Biphenyl Derivatives as Isoxazolyl-Pyridine-Sulfonamides." US Patent US10668067, Example 1-15 (Cites 2,3'-difluoro-5-methoxy-4'-methyl motif).[5] Accessed via .
-
General Reactivity of Fluorinated Benzyl Halides: Chambers, R. D.[1] Fluorine in Organic Chemistry. Wiley-Blackwell, 2004.[1] (Authoritative text on electronic effects of fluorine in Sₙ2 reactions).
Sources
- 1. CN1431189A - 2,4-dihalide-3-difluoro methoxybenzoic acid alkyl ester, its synthesizing method and usage - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. 1761-63-3 | 2-羟基-5-苯基苯(甲)醛 | Boroncore [boroncore.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
